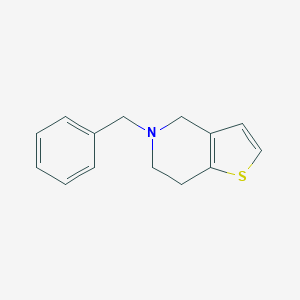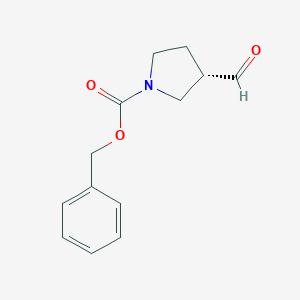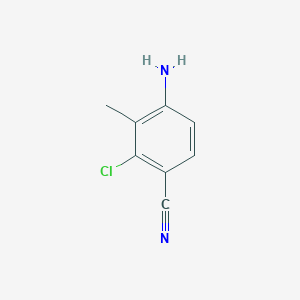
Deschloro ticlopidine
Übersicht
Beschreibung
Deschloro ticlopidine is a derivative of ticlopidine, a thienopyridine compound known for its antiplatelet properties Unlike ticlopidine, this compound lacks a chlorine atom in its structure, which may influence its chemical behavior and biological activity
Wirkmechanismus
Target of Action
Mode of Action
Pharmacokinetics
Remember to consult a healthcare professional for personalized advice and monitoring while using this compound. 🌿🩸 .
Biochemische Analyse
Biochemical Properties
Deschloro Ticlopidine, similar to Ticlopidine, may play a role in biochemical reactions involving platelet aggregation. Ticlopidine acts as a unique inhibitor of platelet aggregation, inhibiting platelet aggregation mediated by several interdependent pathways of activation . It inhibits platelet aggregation in response to a number of inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet activating factor .
Cellular Effects
The cellular effects of this compound are not well-studied. Ticlopidine, a structurally related compound, has been shown to have significant effects on cells, particularly platelets. It inhibits platelet aggregation, which is a crucial step in the formation of blood clots . This suggests that this compound may have similar effects on cellular processes, particularly those involving platelet function and blood clotting.
Molecular Mechanism
The precise molecular mechanism of this compound is not well-defined. Ticlopidine appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site . The observed effects of Ticlopidine on several inducers of platelet aggregation may all result from blockade of the amplifying effect of endogenous ADP released from platelet-dense granules .
Temporal Effects in Laboratory Settings
Ticlopidine, when administered orally to humans, results in ex vivo inhibition of platelet aggregation . Repeated administration of Ticlopidine results in 3- to 4-fold accumulation of the drug after 2 weeks .
Metabolic Pathways
Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . At least 20 metabolites of Ticlopidine have been identified .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deschloro ticlopidine can be synthesized through several synthetic routes. One common method involves the reduction of ticlopidine using a suitable reducing agent to remove the chlorine atom. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the selective removal of the chlorine atom without affecting other functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Deschloro ticlopidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can further modify the structure of this compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of a solvent like tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with conditions tailored to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Deschloro ticlopidine has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research focuses on its potential as an antiplatelet agent and its ability to modulate various biological pathways.
Industry: this compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticlopidine: The parent compound, known for its antiplatelet properties.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Uniqueness
Deschloro ticlopidine is unique due to the absence of the chlorine atom, which may influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to other thienopyridine derivatives.
Eigenschaften
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPGBJHJWFJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203649 | |
| Record name | Deschloro ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-78-4 | |
| Record name | Deschloro ticlopidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deschloro ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCHLORO TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















